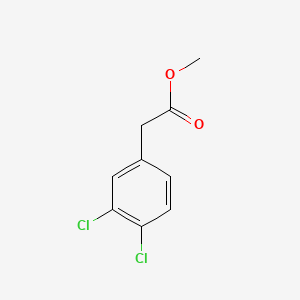

Methyl 2-(3,4-dichlorophenyl)acetate

Übersicht

Beschreibung

“Methyl 2-(3,4-dichlorophenyl)acetate” is a chemical compound1. It is related to “3,4-Dichloromethylphenidate”, a potent psychostimulant that acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor2.

Synthesis Analysis

There are synthesis routes for “Methyl 2-(3,4-dichlorophenyl)acetate” with detailed experiments and outcomes3.

Molecular Structure Analysis

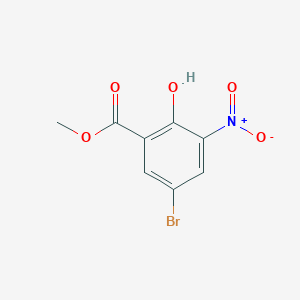

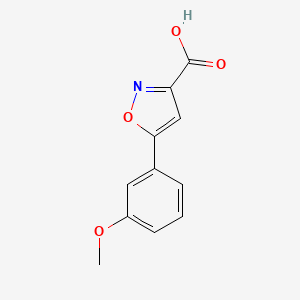

The molecular structure of “Methyl 2-(3,4-dichlorophenyl)acetate” is represented by the formula C9H8Cl2O24. It contains a total of 29 bond(s) including 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 1 secondary amine(s) (aliphatic)5.

Chemical Reactions Analysis

“Methyl 2-(3,4-dichlorophenyl)acetate” is used in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction6.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3,4-dichlorophenyl)acetate” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

- Conditions: Atmospheric pressure and ambient temperature to avoid racemization or isomerization. Results: The use of biocatalysis has led to the successful synthesis of intermediates for important therapeutic agents like sitagliptin, pregabalin, and atorvastatin with high selectivity .

- Testing: In vitro testing against a range of RNA and DNA viruses. Results: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

- Effects Comparison: With amphetamine-like stimulants. Results: These stimulants have been associated with adverse events, including fatalities as reported in the literature .

- Conditions: Conducted at atmospheric pressure and ambient temperature. Results: High enantio-, chemo-, and regio-selectivities in the production of drug intermediates like sitagliptin and pregabalin .

- Comparative Studies: Compared with traditional stimulants like methylphenidate. Results: Found to be potent psychostimulants, with some derivatives being more reinforcing than cocaine .

Chemical Synthesis and Material Science

Scientific Field

- Testing: In vitro assays to determine inhibitory activity. Results: These derivatives have shown promise as dual inhibitors, which could lead to the development of new cancer treatments .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl acetate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness7.

Zukünftige Richtungen

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis8. This suggests a potential future direction for the development and increased utilization of biocatalysis for the production of drugs, possibly including “Methyl 2-(3,4-dichlorophenyl)acetate”.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.

Eigenschaften

IUPAC Name |

methyl 2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVOAIHAIWHHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361488 | |

| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,4-dichlorophenyl)acetate | |

CAS RN |

6725-44-6 | |

| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)